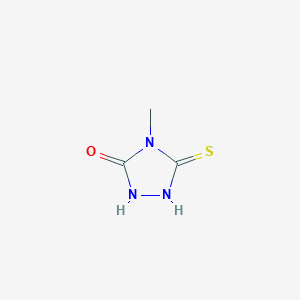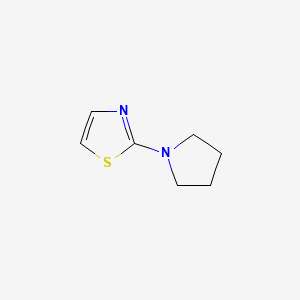
4-Phenyl-m-anisidine hydrochloride
Descripción general
Descripción
4-Phenyl-m-anisidine hydrochloride is a chemical compound with the molecular formula C13H14ClNO . It has an average mass of 235.709 Da and a monoisotopic mass of 235.076385 Da . This compound is used in various industries, including dye production, rubber manufacturing, and pharmaceutical synthesis .
Physical And Chemical Properties Analysis
4-Phenyl-m-anisidine hydrochloride is a grey-black crystalline solid or light grey powder . It has a melting point of 225 °C and a vapor pressure of 55 Pa at 25 °C . It is soluble in water, with a solubility of 10–50 g/L at 21 °C .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
4-Phenyl-m-anisidine hydrochloride has been studied for its role as a corrosion inhibitor. In a study by Desai and Kapopara (2009), anisidines, including m-anisidine, were used to inhibit the corrosion of aluminum in hydrochloric acid solution. The efficiency of inhibition varied with the concentration and type of anisidine, showing a significant impact in protecting metal surfaces (Desai & Kapopara, 2009).
Chemical Reactions and By-Products
Venturella and Bellino (1975) explored the reactions between ethyl benzoylacetate and anisidines, including m-anisidine. This research provided insight into the chemical behavior and potential applications of m-anisidine in various organic syntheses (Venturella & Bellino, 1975).
Analytical Chemistry in Cosmetics
In the field of analytical chemistry, m-anisidine plays a role in the determination of nitrogen-containing phenyl ethers in cosmetics. Huang et al. (2017) developed a method for the simultaneous determination of seven nitrogen-containing phenyl ethers, including m-anisidine, in cosmetic products (Huang et al., 2017).
Electrochemical Applications
The electrochemical amination of anisidines, including m-anisidine, has been studied by Lisitsyn and Sukhov (2018). This research is significant for understanding the electrochemical properties and potential applications of m-anisidine in various chemical processes (Lisitsyn & Sukhov, 2018).
Spectroscopy Studies
Sarkar, Chakrabarti, and Misra (1993) conducted a Surface-enhanced Raman spectroscopic study of isomeric anisidines, including m-anisidine. This study is crucial for understanding the adsorption properties and molecular interactions of m-anisidine at the surface level (Sarkar, Chakrabarti, & Misra, 1993).
Drug Delivery and Nanocomposites
Verma and Riaz (2018) researched the use of anisidine-based nanocomposites as potential drug carriers. This study highlights the application of m-anisidine in the development of advanced materials for pharmaceutical applications (Verma & Riaz, 2018).
Cytotoxicity and Molecular Docking Studies
Aly et al. (2014) conducted a study on the cytotoxicity of m-anisidine derivatives, providing valuable information for understanding the biological activities and potential therapeutic applications of m-anisidine based compounds (Aly et al., 2014).
Environmental and Health Impact
Stiborová et al. (2005) investigated the genotoxic mechanism of o-anisidine, an isomer of m-anisidine, showing the relevance of these compounds in environmental and health research (Stiborová et al., 2005).
Polymers and Material Science
Rodrigues de Oliveira et al. (2022) explored the molecular chains of poly(p-anisidine), demonstrating the significance of anisidines in polymer science and material engineering (Rodrigues de Oliveira et al., 2022).
Safety And Hazards
Aromatic amines, including 4-Phenyl-m-anisidine hydrochloride, are known to be hazardous. They can cause cancer and damage to organs through prolonged or repeated exposure . They are fatal if swallowed, in contact with skin, or if inhaled . Therefore, proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .
Propiedades
IUPAC Name |
3-methoxy-4-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDFSDFBXBZRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375131 | |
| Record name | 4-phenyl-m-anisidine hcl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-m-anisidine hydrochloride | |
CAS RN |
206761-86-6 | |
| Record name | 4-phenyl-m-anisidine hcl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-86-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)
![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)


![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)






